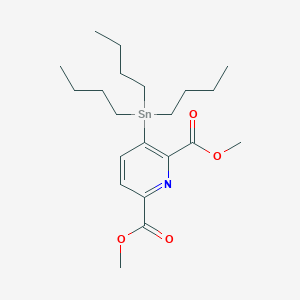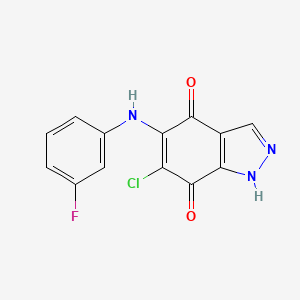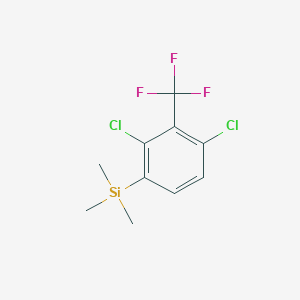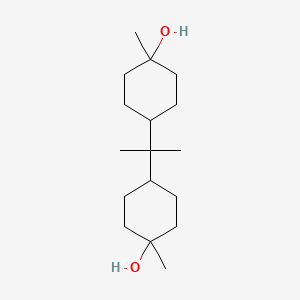
4,4'-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol): . It is a derivative of bisphenol A, where the aromatic rings are fully hydrogenated to cyclohexane rings . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) involves the hydrogenation of bisphenol A. The hydrogenation process is carried out at high pressures (10-30 MPa) and temperatures (150-250°C) using catalysts such as nickel, cobalt, or ruthenium . This reaction converts the aromatic rings of bisphenol A into cyclohexane rings, resulting in the formation of the target compound.
Industrial Production Methods: In industrial settings, the production of 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) follows a similar hydrogenation process. The reaction is typically conducted in large reactors under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial-scale production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of high-performance materials, such as polycarbonates and epoxy resins
Mécanisme D'action
The mechanism of action of 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
- 2,2-Bis(4-hydroxycyclohexyl)propane
- Dodecahydrobisphenol A
- Perhydrobisphenol A
Comparison: 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) is unique due to its fully hydrogenated cyclohexane rings, which impart different chemical and physical properties compared to its aromatic counterparts. This hydrogenation enhances its stability and reduces its reactivity, making it suitable for specific applications where these properties are desired .
Propriétés
Numéro CAS |
917479-25-5 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
4-[2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl]-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C17H32O2/c1-15(2,13-5-9-16(3,18)10-6-13)14-7-11-17(4,19)12-8-14/h13-14,18-19H,5-12H2,1-4H3 |
Clé InChI |
CURXTKVQGDKUSO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)C(C)(C)C2CCC(CC2)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


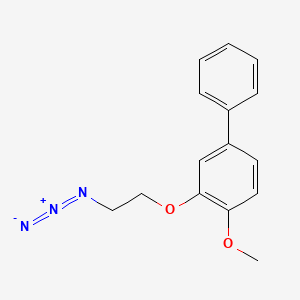
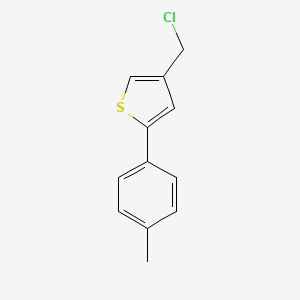
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
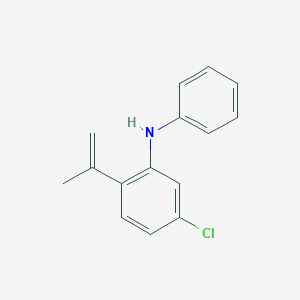
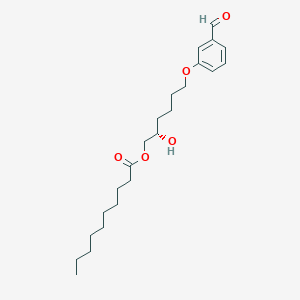
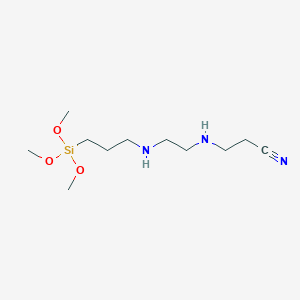

![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
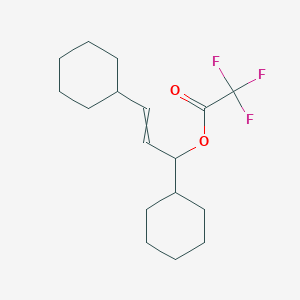
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
